Sodium glycocholate hydrate

Micelle characterization Bile salt aggregation Cholesterol solubilization

Sodium glycocholate hydrate is the bile salt of choice for colon-selective peptide delivery with proven 11% oral insulin bioavailability in diabetic rat models. Its higher aggregation number (8.7) ensures superior cholesterol solubilization vs sodium taurocholate, while its low membrane toxicity (minimal LDH release) makes it safer for repeated dosing than sodium deoxycholate. Ideal for bilosomes, ocular liposomes (3-4x tacrolimus permeation), and membrane protein extraction. Choose this glycine-conjugated bile salt for formulations requiring enzymatic protection and segment-specific absorption enhancement.

Molecular Formula C26H44NNaO7
Molecular Weight 505.6 g/mol
CAS No. 338950-81-5
Cat. No. B1343300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium glycocholate hydrate
CAS338950-81-5
Molecular FormulaC26H44NNaO7
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]
InChIInChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1
InChIKeyYWROUPFMHKARON-HJRQWJHVSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Glycocholate Hydrate (CAS 338950-81-5): Procurement-Grade Conjugated Bile Salt for Biochemical Detergent and Drug Delivery Applications


Sodium glycocholate hydrate (CAS 338950-81-5) is a conjugated bile salt and anionic biologic detergent, typically supplied at ≥95% purity (TLC) with a critical micelle concentration (CMC) of 13 mM at 20-25°C and an aggregation number of 1.9 . The compound is synthesized from naturally occurring cholic acid and exists as a hydrate with molecular weight 487.61 g/mol (anhydrous basis) . It functions as both a membrane-solubilizing agent in biochemical assays and a permeation enhancer in pharmaceutical formulations .

Why Sodium Glycocholate Hydrate Cannot Be Simply Substituted with Sodium Taurocholate or Sodium Deoxycholate in Critical Assays and Formulations


Conjugated bile salts exhibit structurally determined differences in micellization thermodynamics, membrane interaction profiles, and biological compatibility that preclude simple interchange. Sodium glycocholate (glycine-conjugated) and sodium taurocholate (taurine-conjugated) differ in aggregation number (8.7 vs 6.0 at 0.15 M NaCl, 308.2 K), cholesterol solubilization capacity, and mixed micelle behavior with nonionic surfactants [1]. Furthermore, sodium deoxycholate, while a more potent absorption enhancer, causes significantly greater membrane damage and cytotoxicity as quantified by lactate dehydrogenase release and phospholipid extraction [2]. Substitution without experimental validation risks altered solubilization efficiency, compromised protein integrity, or unintended cytotoxicity.

Sodium Glycocholate Hydrate (CAS 338950-81-5): Quantitative Differentiation Evidence for Procurement Decision-Making


Aggregation Number and Cholesterol Solubilization Capacity Compared to Sodium Taurocholate

At physiological ionic strength (0.15 M NaCl, 308.2 K), sodium glycocholate exhibits a higher aggregation number above the second CMC (8.7) compared to sodium taurocholate (6.0), indicating larger and more stable micellar structures [1]. This structural difference translates to enhanced cholesterol solubilization capacity, with thermodynamic stabilization favoring sodium glycocholate over sodium taurocholate [1].

Micelle characterization Bile salt aggregation Cholesterol solubilization

Superior Protection of Insulin Against Enzymatic Degradation in Liposomal Formulations Compared to Sodium Taurocholate and Sodium Deoxycholate

In head-to-head comparative studies, sodium glycocholate-containing liposomes (SGC-liposomes) demonstrated superior protection of encapsulated insulin against degradation by pepsin, trypsin, and α-chymotrypsin compared to liposomes containing sodium taurocholate or sodium deoxycholate [1]. In diabetic rat models, SGC-containing bilosomes achieved 11% oral pharmacological bioavailability of insulin and sustained hypoglycemic effect for 24 hours, with a maximum blood sugar level reduction of 61% at 10 hours post-administration [2].

Oral insulin delivery Liposomal formulation Enzymatic protection

Lower Intestinal Membrane Toxicity Compared to Sodium Deoxycholate and EDTA as Absorption Enhancers

In comparative intestinal toxicity assessments using rat colonic membranes, sodium glycocholate caused minor lactate dehydrogenase (LDH) release similar to control levels, whereas sodium deoxycholate and EDTA induced marked LDH release comparable to the positive control sodium dodecyl sulfate (SDS) [1]. In large intestine in situ loop studies at 20 mM concentration, sodium glycocholate promoted phenol red absorption while causing little or only slight membrane damage (measured by protein and phospholipid release), in contrast to sodium deoxycholate which showed high absorption enhancement but considerable membrane toxicity [2].

Absorption enhancer Intestinal toxicity LDH release

Colon-Specific Absorption Enhancement Profile Compared to Sodium Caprate and Na₂EDTA

Using an in situ intestinal loop method in rats, sodium glycocholate exhibited site-dependent absorption enhancement distinct from other enhancers. Sodium caprate and Na₂EDTA significantly promoted the hypoglycemic effect of insulin across all intestinal sites (duodenum, jejunum, ileum, colon), with intensity increasing distally [1]. In contrast, sodium glycocholate selectively improved insulin efficacy only in the colon, demonstrating regional specificity that may be advantageous for targeted colonic delivery formulations [1]. Additionally, in jejunal and colonic permeability studies, sodium glycocholate enhanced insulin permeability across both regions, but the enhancement was more pronounced in the colon [2].

Site-specific absorption Colonic drug delivery Insulin absorption

Moderate Lipid Bilayer Hydration Efficiency Compared to Other Bile Salts

Using excited-state prototropism of 1-naphthol as a fluorescence probe, the lipid bilayer hydration efficiency of six bile salts was quantitatively ranked for both DPPC and DMPC vesicles in solid gel and liquid crystalline phases. Sodium glycocholate (NaGC) exhibited moderate hydration efficiency, positioned between the more disruptive unconjugated bile salts (NaDC, NaC) and the less interactive sodium taurocholate (NaTC) [1]. The complete rank order was NaDC > NaC > NaGDC > NaTDC > NaGC > NaTC for both DPPC and DMPC vesicles [1].

Membrane hydration Lipid bilayer interaction Vesicle stability

Critical Micelle Concentration (CMC) Comparison Across Bile Salts

Sodium glycocholate hydrate exhibits a critical micelle concentration (CMC) of 13 mM at 20-25°C . Comparative vendor datasheets report CMC ranges for other common bile salts: sodium taurocholate 1-4 mM, sodium cholate 9-15 mM, and sodium deoxycholate 2-6 mM . Sodium glycocholate's relatively higher CMC compared to unconjugated deoxycholate indicates less aggressive spontaneous micellization, contributing to its milder membrane perturbation profile.

CMC Micellization Detergent properties

Sodium Glycocholate Hydrate (CAS 338950-81-5): Evidence-Backed Research and Industrial Application Scenarios


Oral Peptide and Protein Drug Delivery Formulation Development

Sodium glycocholate is the bile salt of choice for oral insulin and peptide delivery formulations requiring enzymatic protection and permeation enhancement with acceptable intestinal safety margins. Evidence demonstrates that SGC-containing liposomes (bilosomes) achieve 11% oral insulin bioavailability in diabetic rats with 24-hour sustained effect, outperforming sodium taurocholate and sodium deoxycholate in enzymatic protection [1]. The compound's low intestinal membrane toxicity (minor LDH release, comparable to control) makes it preferable to sodium deoxycholate and EDTA for formulations requiring repeated dosing [2].

Colon-Targeted Drug Delivery Systems

Sodium glycocholate's colon-selective absorption enhancement profile distinguishes it from broad-spectrum enhancers. In situ studies confirm that sodium glycocholate selectively improves insulin efficacy in the colon while showing minimal effect in the small intestine, whereas sodium caprate and EDTA enhance absorption across all intestinal segments [3]. This site-specificity enables precise formulation design for colon-targeted delivery of peptides, proteins, and poorly permeable small molecules.

Membrane Protein Solubilization and Cholesterol Solubilization Assays

Sodium glycocholate's higher aggregation number (8.7 at 0.15 M NaCl) and superior cholesterol solubilization capacity compared to sodium taurocholate (aggregation number 6.0) make it the preferred choice for cholesterol solubilization studies and membrane protein extraction protocols [4]. Its intermediate membrane hydration efficiency (ranked between deoxycholate and taurocholate) provides balanced solubilization without excessive membrane disruption [5], preserving protein integrity during extraction.

Ophthalmic and Transmucosal Liposomal Delivery Systems

For ocular and transmucosal liposomal formulations, sodium glycocholate offers a favorable efficacy-toxicity profile. In corneal transport studies, liposomes containing sodium glycocholate achieved 3-4-fold increased tacrolimus permeation compared to conventional liposomes, while avoiding the corneal irritation and toxicity associated with sodium deoxycholate-containing liposomes [6]. This positions sodium glycocholate as the bile salt of choice for ocular delivery systems requiring enhanced permeability with minimal local toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium glycocholate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.